2-{[trans-2-Hydroxycyclobutyl]amino}phenol
Overview
Description
“2-{[trans-2-Hydroxycyclobutyl]amino}phenol” is a compound that contains a phenol moiety, which is a benzene ring substituted with a hydroxyl group . It also contains an aminobenzene moiety, making it an amphoteric molecule . It is a useful reagent for the synthesis of dyes and heterocyclic compounds .
Synthesis Analysis
The synthesis of similar compounds, such as 2-aminophenol, involves reducing the corresponding nitrophenol by hydrogen in the presence of various catalysts . The nitrophenols can also be reduced with iron .
Molecular Structure Analysis
The compound exhibits intra- and intermolecular hydrogen bonding involving the neighboring amine and hydroxyl groups . This results in a relatively high melting point compared to other compounds with a similar molecular mass .
Chemical Reactions Analysis
Phenols, like the one in this compound, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .
Physical And Chemical Properties Analysis
Phenolic compounds like this one are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .
Scientific Research Applications
Photographic Development
2-Aminophenol serves as a reducing agent in black-and-white photographic developers under the names Atomal and Ortol .
Dye Synthesis
It acts as an intermediate in dye synthesis, especially useful for yielding metal-complex dyes when diazotized and coupled with other aromatic compounds .
Antioxidant Synthesis
Schiff bases derived from 2-aminophenol have been synthesized and evaluated for their antioxidant properties .
Antibacterial Applications
These Schiff bases have also been tested for antibacterial potentials .
Enzyme Inhibition
They have shown potential in inhibiting enzymes like lipoxygenase and urease .
Thermo-oxidative Degradation Prevention
Amines/phenolic antioxidants derived from 2-aminophenol have been studied for their effectiveness in preventing thermo-oxidative degradation in oils like TMPTO base oil .
Chemosensing
Derivatives of 2-aminophenol have been developed for chemosensing applications, particularly for detecting cations and anions .
Safety and Hazards
properties
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-4-2-1-3-7(9)11-8-5-6-10(8)13/h1-4,8,10-13H,5-6H2/t8-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYLOLTZUBYJKJ-PSASIEDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[trans-2-Hydroxycyclobutyl]amino}phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.